1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea
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Overview
Description
1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor properties. The structure of this compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the azetidin-3-yl and benzyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thieno[3,2-d]pyrimidine core can be replaced with other substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other thieno[3,2-d]pyrimidine derivatives.
Medicine: The compound’s antitumor properties make it a potential candidate for the development of new anticancer drugs.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of EZH2, an enzyme involved in the regulation of gene expression . By inhibiting EZH2, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration.
Comparison with Similar Compounds
1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Tazemetostat: A known EZH2 inhibitor with similar antitumor properties.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and can be synthesized using similar synthetic routes.
The uniqueness of this compound lies in its specific structural features and its potent antiproliferative activity against certain cancer cell lines.
Properties
IUPAC Name |
1-benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(18-8-12-4-2-1-3-5-12)21-13-9-22(10-13)16-15-14(6-7-24-15)19-11-20-16/h1-7,11,13H,8-10H2,(H2,18,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLRDOZTQMXXBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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